Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate

Description

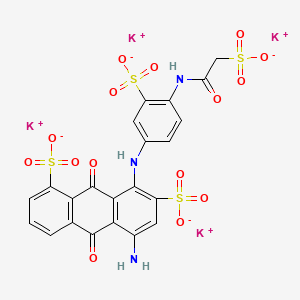

Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate is a highly functionalized anthracene derivative. Its structure features:

- A central anthracene backbone substituted with amino, dihydro-dioxo, and sulphonate groups.

- A complex phenylamino side chain at position 8, containing 3-sulphonato and sulphonatoacetyl moieties.

- Four potassium counterions neutralizing the four sulphonic acid groups, enhancing water solubility and stability in aqueous media .

This compound’s design emphasizes high polarity and ionic character, making it suitable for applications in dyes, sensors, or catalysis where aqueous solubility and ionic interactions are critical.

Properties

CAS No. |

84696-92-4 |

|---|---|

Molecular Formula |

C22H13K4N3O15S4 |

Molecular Weight |

844.0 g/mol |

IUPAC Name |

tetrapotassium;5-amino-9,10-dioxo-8-[3-sulfonato-4-[(2-sulfonatoacetyl)amino]anilino]anthracene-1,7-disulfonate |

InChI |

InChI=1S/C22H17N3O15S4.4K/c23-11-7-15(44(38,39)40)20(19-18(11)21(27)10-2-1-3-13(42(32,33)34)17(10)22(19)28)24-9-4-5-12(14(6-9)43(35,36)37)25-16(26)8-41(29,30)31;;;;/h1-7,24H,8,23H2,(H,25,26)(H,29,30,31)(H,32,33,34)(H,35,36,37)(H,38,39,40);;;;/q;4*+1/p-4 |

InChI Key |

DZRQYPVNVSQAIN-UHFFFAOYSA-J |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=O)C3=C(C2=O)C(=CC(=C3NC4=CC(=C(C=C4)NC(=O)CS(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[K+].[K+].[K+].[K+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate involves multiple steps, including the sulphonation of anthracene derivatives and subsequent reactions to introduce the amino and sulphonatoacetyl groups. The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain processes.

Biology: Employed in biochemical assays and as a marker in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool in medical research.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Tetrapotassium 5-amino-9,10-dihydro-9,10-dioxo-8-((3-sulphonato-4-((sulphonatoacetyl)amino)phenyl)amino)anthracene-1,7-disulphonate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Anthracene Disulphonates

Table 1: Structural and Functional Comparison

Key Findings from Comparative Analysis

Solubility and Counterion Effects :

- The tetrapotassium counterion in the target compound provides superior water solubility compared to disodium or trisodium analogues, which are more prone to aggregation in high-ionic-strength solutions .

- Sodium salts (e.g., ) are less soluble in polar organic solvents than potassium derivatives, limiting their use in mixed-solvent systems.

Functional Group Reactivity :

- The sulphonatoacetyl group in the target compound offers unique hydrogen-bonding and chelation capabilities, unlike the methylsulphonato () or chlorotriazinyl () groups, which prioritize covalent reactivity or hydrophobic interactions.

- Compounds with chlorotriazinyl () or methoxyethoxy-triazinyl () substituents exhibit higher reactivity toward nucleophiles, making them ideal for textile dye fixation.

Applications :

- The target compound’s multiple sulphonates and potassium ions make it suitable for aqueous-based dyeing processes or ionic sensors , whereas sodium salts (e.g., ) are preferred in bioimaging due to lower ionic interference.

- Alkyl-substituted derivatives () are tailored for hydrophobic applications , such as photovoltaic layers or oil-based inks.

Stability and Environmental Impact: Potassium salts generally exhibit higher thermal stability than sodium salts, as noted in studies on anthracene derivatives . The sulphonatoacetyl group may enhance biodegradability compared to chlorinated triazinyl groups (), which pose environmental persistence concerns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.